molecular formula C11H15NO3 B11772202 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid

5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid

Cat. No.: B11772202
M. Wt: 209.24 g/mol
InChI Key: RCGSIYSOJGSQNE-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C11H15NO3 It features a furan ring substituted with a methyl group at the 5-position and a pyrrolidin-1-ylmethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidin-1-ylmethyl Group: This step involves the alkylation of the furan ring with a pyrrolidine derivative. Common reagents for this step include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Methylation: The methyl group is introduced at the 5-position of the furan ring using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitro-substituted furan derivatives.

Scientific Research Applications

5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit diverse biological activities.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,5-dicarboxylic acid have similar furan ring structures and are used in various applications.

Uniqueness

5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid is unique due to the combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-8-6-9(11(13)14)10(15-8)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3,(H,13,14)

InChI Key

RCGSIYSOJGSQNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)CN2CCCC2)C(=O)O

Origin of Product

United States

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